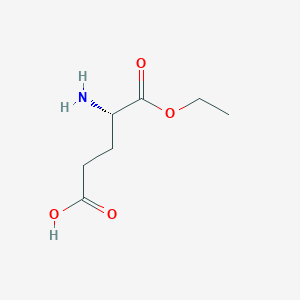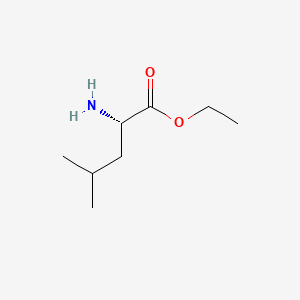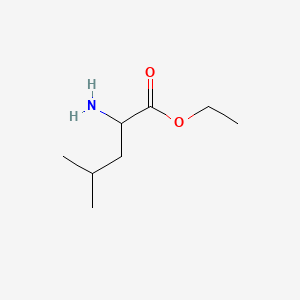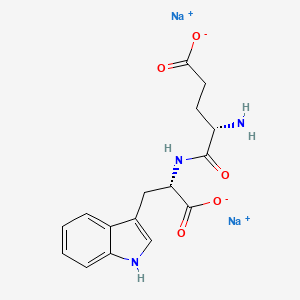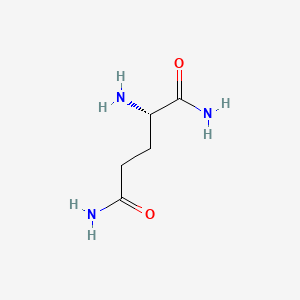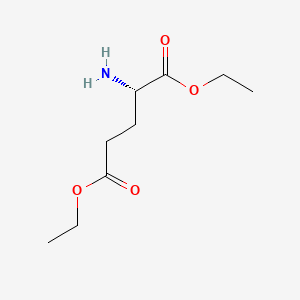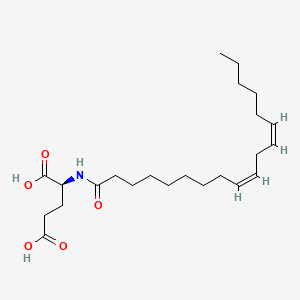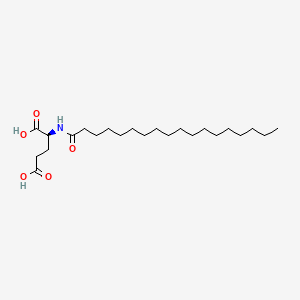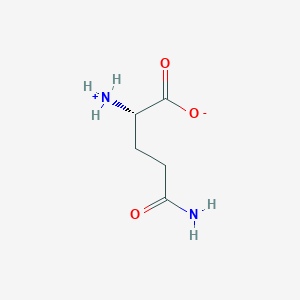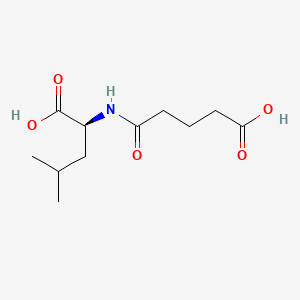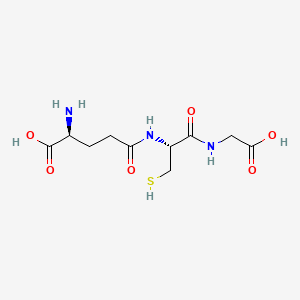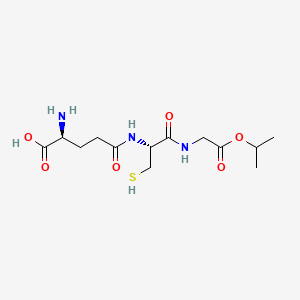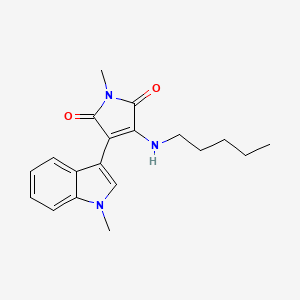
IM-54
Übersicht
Beschreibung
IM-54 ist ein selektiver Inhibitor der oxidativen Stress-induzierten Nekrose. Es zeigt eine potente inhibitorische Aktivität gegen Wasserstoffperoxid-induzierte Nekrose und wirkt als potenzieller kardioprotektiver Wirkstoff und biologisches Werkzeug zur Untersuchung der molekularen Mechanismen des Zelltods .
Wissenschaftliche Forschungsanwendungen
IM-54 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Kardioprotektion: Es wirkt als potenzieller kardioprotektiver Wirkstoff, indem es die oxidative Stress-induzierte Nekrose hemmt
Zelltodmechanismen: Es dient als biologisches Werkzeug zur Untersuchung der molekularen Mechanismen des Zelltods, insbesondere der Nekrose
Pharmakologische Forschung: This compound wird in pharmakologischen Studien verwendet, um seine Auswirkungen auf oxidativen Stress und Nekrose zu verstehen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die oxidative Stress-induzierte Nekrose hemmt. Es zielt auf die molekularen Pfade ab, die an der Nekrose beteiligt sind, insbesondere auf die, die durch Wasserstoffperoxid aktiviert werden. Die Verbindung hemmt die Apoptose, die durch verschiedene Antikrebsmittel oder Fas-Liganden induziert wird, nicht .
Wirkmechanismus
Target of Action
It is known that im-54 selectively inhibits necrosis induced by oxidative stress .
Mode of Action
This compound acts by selectively suppressing necrosis induced by oxidative stress . This suggests that this compound specifically interacts with molecular components involved in the oxidative stress-induced necrosis pathway .
Biochemical Pathways
It is known that this compound inhibits necrosis induced by oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body’s ability to counteract their harmful effects through neutralization by antioxidants. When oxidative stress leads to necrosis, it can result in a variety of diseases, including neurodegenerative diseases like Alzheimer’s and ischemic diseases such as myocardial infarction and cerebral infarction .
Result of Action
This compound shows potent inhibitory activity against necrosis induced by hydrogen peroxide (H2O2), a common inducer of oxidative stress . In HL-60 cells exposed to H2O2, this compound prevented about 50% of cell death . This suggests that this compound can effectively protect cells from oxidative stress-induced necrosis.
Biochemische Analyse
Biochemical Properties
IM-54 interacts with various biomolecules in the cell. It is soluble in ethanol up to 25 mM and in DMSO up to 100 mM . The compound has a molecular weight of 325.40 and a molecular formula of C19H23N3O2 . It is a synthetic compound with a purity of over 98% .
Cellular Effects
This compound has a significant impact on cellular processes. It specifically inhibits necrosis induced by oxidative stress, without affecting apoptosis induced by various anticancer agents or physiological cell death inducers . It has been shown to have cardioprotective effects in an isolated rat heart model .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its selective inhibition of oxidative stress-induced necrosis . It does not inhibit apoptosis induced by various anticancer drugs or Fas ligand, or necroptosis
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored for up to 12 months under desiccating conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von IM-54 beinhaltet die Herstellung von Indolylmaleimid-Derivaten. Der spezifische Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Er beinhaltet im Allgemeinen die Reaktion von Indolderivaten mit Maleimid unter kontrollierten Bedingungen, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind in der öffentlichen Literatur nicht umfassend dokumentiert. Die Verbindung wird typischerweise in spezialisierten Laboren unter strengen Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
IM-54 durchläuft in erster Linie Reaktionen, die mit seiner Rolle als Inhibitor der oxidativen Stress-induzierten Nekrose zusammenhängen. Es nimmt unter normalen Bedingungen nicht signifikant an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen
Das wichtigste Reagenz, das an der Aktivität von this compound beteiligt ist, ist Wasserstoffperoxid. Die Verbindung zeigt eine potente inhibitorische Aktivität gegen Wasserstoffperoxid-induzierte Nekrose mit einer inhibitorischen Konzentration (IC50) von 0,25 Mikromolar in HL-60-Zellen .
Hauptsächlich gebildete Produkte
Das Hauptprodukt, das bei der Reaktion von this compound mit Wasserstoffperoxid gebildet wird, ist die Hemmung der Nekrose. Diese Reaktion erzeugt keine signifikanten Nebenprodukte .
Vergleich Mit ähnlichen Verbindungen
IM-54 ist einzigartig in seiner selektiven Hemmung der oxidativen Stress-induzierten Nekrose. Ähnliche Verbindungen umfassen:
Necrosulfonamid: Ein weiterer Inhibitor der Nekrose, jedoch mit unterschiedlichen molekularen Zielen.
Cerdulatinibhydrochlorid: Ein Kinase-Inhibitor mit breiteren Anwendungen.
LY-364947: Ein selektiver Inhibitor des Transforming-Growth-Factor-beta-Rezeptors.
This compound zeichnet sich durch seine Spezifität für die oxidative Stress-induzierte Nekrose und seine potenziellen kardioprotektiven Eigenschaften aus .
Eigenschaften
IUPAC Name |
1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOMINNEBLJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587908 | |
| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861891-50-1 | |
| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 861891-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cell death can IM-54 inhibit?
A1: this compound has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that this compound does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []
Q2: What evidence supports the potential therapeutic applications of this compound?
A2: Preclinical studies have shown promising results with this compound and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.
Q3: How does the structure of this compound relate to its activity?
A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize this compound's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in this compound, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for this compound's activity and provide a basis for developing more potent analogs.
Q4: Has this compound been tested in models of human diseases?
A4: While direct clinical trials are not yet documented in the provided research, this compound's therapeutic potential has been explored in various disease models. Notably, this compound demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, this compound effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


